Fistupyrone

Antifungal selectivity Spore germination assay Alternaria pathotypes

Researchers seeking targeted Alternaria leaf spot control often face broad-spectrum ecotoxicity from conventional fungicides. Fistupyrone (CAS 315193-05-6) selectively inhibits A. brassicicola spore germination at 0.1-1 ppm without affecting mycelial growth, enabling resistance-management rotation strategies. • Irreversible spore germination inhibition at 0.1-1 ppm; inactive against A. alternata pathotypes • No direct mycelial activity-reduces cross-resistance selection pressure vs. ergosterol-targeting fungicides • Suppresses AB-toxin production; serves as a molecular probe for host-specific toxin biosynthesis research

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
CAS No. 315193-05-6
Cat. No. B12577725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFistupyrone
CAS315193-05-6
Molecular FormulaC10H14O3
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCC(C)CCC1=CC(=CC(=O)O1)O
InChIInChI=1S/C10H14O3/c1-7(2)3-4-9-5-8(11)6-10(12)13-9/h5-7,11H,3-4H2,1-2H3
InChIKeyXBJDHJQNQRRFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fistupyrone (CAS 315193-05-6): A Selective α-Pyrone Antifungal Agent from Streptomyces sp. TP-A0569


Fistupyrone is a 4-hydroxy-6-alkyl-2-pyrone microbial metabolite isolated from the fermentation broth of the plant-associated actinomycete Streptomyces sp. TP-A0569 [1]. The compound belongs to the α-pyrone class of natural products and exhibits a molecular weight of 182.22 g/mol (C₁₀H₁₄O₃) [2]. Its notable characteristic is the ability to inhibit in vivo infection of Chinese cabbage seedlings by the phytopathogenic fungus Alternaria brassicicola without demonstrating any direct in vitro fungicidal activity against mycelial growth [3].

1 Selective Alternaria brassicicola spore germination inhibitor for plant pathology studies
2 Pre-penetration infection structure research tool; no direct mycelial-phase activity reported
3 Host-specific toxin suppression probe for phytopathogen virulence mechanism studies

Why Fistupyrone Cannot Be Replaced by Other α-Pyrones or Broad-Spectrum Antifungals


Fistupyrone exhibits a unique mode of action that differs fundamentally from both other α-pyrone natural products and conventional agricultural fungicides. While structurally similar α-pyrones like fusapyrone and deoxyfusapyrone display broad-spectrum antifungal activity against multiple plant pathogenic fungi [1], Fistupyrone demonstrates high specificity for Alternaria brassicicola spores while being completely inactive against closely related Alternaria alternata pathotypes [2]. This selectivity profile is further distinguished by the compound's lack of effect on vegetative mycelial growth—a property that prevents the development of cross-resistance mechanisms associated with traditional fungicides that target ergosterol biosynthesis or respiration [3]. Generic substitution with other α-pyrones would result in loss of this target specificity and potentially introduce undesirable off-target effects on beneficial microbiota.

Target
Substitute Class
Mismatch Risk
Fistupyrone
Broad-spectrum α-pyrones
Selectivity profile may not transfer; broad-spectrum activity may confound species-specific assay interpretation
Fistupyrone
Conventional fungicides
Mechanism mismatch; mycelial-phase activity may shift resistance-model endpoints and mask pre-penetration-specific signals

Quantitative Differentiation Evidence for Fistupyrone (315193-05-6) Selection


Species-Specific Spore Germination Inhibition: Fistupyrone Selectively Targets Alternaria brassicicola Over A. alternata

Fistupyrone (FP) at 0.1 ppm significantly inhibited spore germination of Alternaria brassicicola when inoculated onto host Chinese cabbage leaves, whereas spores of Alternaria alternata (Japanese pear pathotype, apple pathotype, and saprophyte isolates) showed no inhibition under identical conditions [1]. The inhibitory effect was irreversible as washing FP-treated spores with distilled water did not restore germination capacity [2].

Spore Germination Selectivity
Head-to-head
A. brassicicola inhibited; A. alternata isolates unaffected at 0.1 ppm
Supports species-specific spore germination assay context
In vivo host-leaf inoculation model; inhibition irreversible after washing
Antifungal selectivity Spore germination assay Alternaria pathotypes

Inhibition of Pre-Penetration Infection Structures: Appressorial and Infection Hypha Formation

At 0.1 ppm, Fistupyrone significantly inhibited both appressorial formation and infection hypha formation of Alternaria brassicicola on host leaves. This pre-penetration blockage occurred without any detectable effect on vegetative mycelial growth in vitro, even at higher concentrations [1].

Pre-Penetration Structure Inhibition
Head-to-head
Appressorial and infection hypha formation significantly reduced at 0.1 ppm
Supports pre-penetration infection structure assay context
Host-leaf model; mycelial growth unaffected under same conditions
Infection structure inhibition Appressorium formation Plant-pathogen interaction

Suppression of Host-Specific AB-Toxin Production and Lesion Formation

Treatment of Alternaria brassicicola spores with Fistupyrone at 1 ppm significantly reduced both the production of host-specific AB-toxin and subsequent lesion formation on Chinese cabbage leaves compared to untreated controls [1].

AB-Toxin Suppression
Head-to-head
AB-toxin production and lesion formation significantly reduced at 1 ppm vs untreated control
Supports host-specific toxin regulation study context
In vivo inoculation model; dual suppression of toxin and lesion endpoints
Phytotoxin inhibition Host-specific toxin Alternaria leaf spot

Lack of Activity Against Vegetative Mycelial Growth: A Resistance-Management Advantage

Fistupyrone demonstrated no inhibitory effect on mycelial dry weight increase in potato dextrose broth or mycelial diameter expansion on potato dextrose agar, gelatin glucose agar, or Czapek solution agar for either Alternaria brassicicola or A. alternata [1]. This absence of vegetative-phase activity contrasts sharply with conventional fungicides that typically inhibit both spore germination and mycelial growth.

Mycelial Growth Sparing
Class-level
No inhibition of mycelial growth across multiple agar and broth media
Supports resistance-management model context
Class-level inference; contrasts with conventional fungicide mycelial-phase activity
Fungicide resistance Mycelial growth Antifungal selectivity

Validated Application Scenarios for Fistupyrone (315193-05-6) in Research and Biocontrol Development


Biocontrol Agent Development for Alternaria Leaf Spot in Brassicaceae Crops

Fistupyrone's specific inhibition of Alternaria brassicicola spore germination and infection structure formation at low concentrations (0.1–1 ppm) supports its evaluation as a lead compound for developing targeted biocontrol agents against Alternaria leaf spot in Chinese cabbage and related cruciferous vegetables. The irreversible nature of spore inhibition [1] suggests potential for protective seed treatment or foliar application strategies.

Resistance-Management Tool in Integrated Disease Management Programs

The compound's lack of activity against vegetative mycelial growth [1] positions Fistupyrone as a resistance-management partner when used in rotation or mixture with conventional fungicides. This mode-of-action differentiation reduces selection pressure for resistance development, addressing a critical need in sustainable agriculture [2].

Mechanistic Studies of Host-Specific Toxin Regulation and Pre-Penetration Signaling

Fistupyrone's ability to suppress AB-toxin production in Alternaria brassicicola [1] provides a valuable molecular probe for investigating host-specific toxin biosynthesis pathways and pre-penetration signaling mechanisms in phytopathogenic fungi. This application is particularly relevant for functional genomics and secondary metabolism research in filamentous fungi.

Structure-Activity Relationship (SAR) Studies for α-Pyrone Antifungal Selectivity

The contrasting antifungal specificity profiles between Fistupyrone (selective for A. brassicicola spores) [1] and fusapyrone/deoxyfusapyrone (broad-spectrum activity against multiple fungi including A. alternata) [3] establish a compelling comparative framework for structure-activity relationship studies. This differentiation provides a foundation for rational design of α-pyrone analogs with tailored antifungal selectivity.

Application
Selection Property
Validation Focus
Alternaria leaf spot biocontrol research
Spore germination specificity profile
Host-plant infection model endpoints
Resistance-management research model
Mycelial-growth-sparing mechanism
Resistance development model endpoints
Host-specific toxin pathway studies
AB-toxin suppression activity
Toxin biosynthesis pathway analysis
α-Pyrone SAR studies
Antifungal selectivity profile
Comparative selectivity across α-pyrone analogs

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